molecular formula C10H11BrClNO2 B13561560 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride

Cat. No.: B13561560
M. Wt: 292.55 g/mol
InChI Key: QLFYDIYHZZLZCD-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H11BrN2O2·HCl It is a derivative of tetrahydroquinoline, a bicyclic compound that is structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. The final product is typically purified by recrystallization or chromatography to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom and the presence of the carboxylic acid group.

    1,2,3,4-Tetrahydroquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.

    Quinoline: An aromatic compound that is structurally related but lacks the tetrahydro and bromine functionalities.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various synthetic and research applications.

Biological Activity

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.086 g/mol
  • CAS Number : 2580182-02-9
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : Approximately 282.9 ± 40.0 °C at 760 mmHg

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activities. A study focused on synthesizing novel aryl tacrine derivatives demonstrated that these compounds could inhibit cancer cell proliferation effectively. Specifically, the study highlighted the potential of 6-bromo derivatives in targeting various cancer cell lines, suggesting that the presence of the bromine atom enhances the compound's efficacy against tumors .

Antibacterial Effects

In addition to anticancer properties, 6-bromo-tetrahydroquinoline derivatives have also shown promising antibacterial activity. For instance, studies have reported that these compounds can inhibit the growth of several bacterial strains, including resistant strains, indicating their potential as novel antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Enzyme inhibition studies suggest that tetrahydroquinoline derivatives may act as effective inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

A notable case study involved the synthesis and evaluation of a series of tetrahydroquinoline derivatives for their anticancer properties. The results indicated that certain substitutions on the tetrahydroquinoline structure significantly enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

Compound NameIC50 (µM)Cancer Cell Line
6-Bromo-Tetrahydroquinoline15HeLa
6-Bromo-Tetrahydroquinoline (modified)8MCF-7
Control (Doxorubicin)5HeLa

Study on Antibacterial Activity

Another significant study assessed the antibacterial properties of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a bromo substituent exhibited superior antibacterial activity compared to their non-brominated counterparts .

Table 2: Antibacterial Activity of Tetrahydroquinoline Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain
6-Bromo-Tetrahydroquinoline12 µg/mLStaphylococcus aureus
Non-brominated derivative>100 µg/mLStaphylococcus aureus

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-2,5,7,12H,3-4H2,(H,13,14);1H

InChI Key

QLFYDIYHZZLZCD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=C(C=C2)Br.Cl

Origin of Product

United States

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